molecular formula C9H5ClFN B2457114 7-Chloro-5-fluoroisoquinoline CAS No. 1935390-05-8

7-Chloro-5-fluoroisoquinoline

Cat. No.: B2457114
CAS No.: 1935390-05-8
M. Wt: 181.59
InChI Key: GPUPMNNRVSRBCP-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Frameworks in Academic Chemical and Biological Research

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in the fields of chemistry and biology. rsc.org This framework is a common motif in a wide array of natural products, particularly alkaloids, which often exhibit significant biological activities. rsc.org In medicinal chemistry, isoquinoline derivatives are integral to the development of therapeutic agents with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. biointerfaceresearch.com The versatility of the isoquinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and physical characteristics. nih.gov

Strategic Incorporation of Halogen Substituents (Chlorine and Fluorine) in Heterocyclic Systems

The introduction of halogen atoms, such as chlorine and fluorine, into heterocyclic systems is a well-established strategy in drug design and materials science. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a fluorine atom, for instance, can enhance a compound's binding affinity to specific enzymes and receptors. smolecule.com Similarly, chlorine substitution is a common method to improve the efficacy and metabolic stability of pharmaceutical compounds. The unique electronic properties of halogenated compounds also make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). smolecule.com

Research Trajectories for Novel 7-Chloro-5-fluoroisoquinoline Derivatives

While dedicated research solely on this compound is emerging, the research trajectories of its derivatives are becoming more defined, primarily in the field of medicinal chemistry. The compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

One of the most promising areas of investigation for derivatives of this compound is in the development of kinase inhibitors. nih.govgoogle.com Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. acs.org The isoquinoline scaffold is a known pharmacophore for kinase inhibition, and the specific halogenation pattern of this compound can be exploited to design potent and selective inhibitors. For instance, related disubstituted isoquinoline derivatives have been identified as novel inhibitors of Protein Kinase C ζ (PKCζ), a potential target for rheumatoid arthritis. nih.gov

Furthermore, patents reveal the use of halogenated isoquinolines, including structures related to this compound, in the development of inhibitors for other kinases, such as Rho-kinase, which is implicated in cardiovascular diseases. google.com The unique substitution pattern of this compound, with a chlorine atom at position 7 and a fluorine atom at position 5, offers a distinct electronic and steric profile that can be leveraged to achieve desired biological activities and pharmacokinetic properties in novel drug candidates. smolecule.com Research into derivatives containing this scaffold is also exploring their potential as anticancer and antimicrobial agents. smolecule.com

Data Table: Physicochemical Properties of this compound and a Related Derivative

PropertyThis compound6-Bromo-1-chloro-7-fluoroisoquinoline
CAS Number 1935390-05-8 bldpharm.com1938129-37-3
Molecular Formula C₉H₅ClFN bldpharm.comC₉H₄BrClFN
Molecular Weight 181.59 g/mol bldpharm.com260.49 g/mol
Appearance Not specifiedWhite to off-white solid
Melting Point Not specifiedNot specified
Solubility Not specifiedLikely has limited water solubility but high solubility in organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUPMNNRVSRBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 7 Chloro 5 Fluoroisoquinoline Analogs

Elucidating the Influence of Chlorine and Fluorine Substituents on Bioactivity

The introduction of chlorine and fluorine atoms onto the isoquinoline (B145761) core is a widely used strategy to modulate the bioactivity of these compounds. Halogens can alter a molecule's electronic properties, lipophilicity, and conformation, thereby affecting its interaction with biological targets. nih.gov

For instance, in the development of 7-azaindenoisoquinolines as topoisomerase I (Top1) inhibitors, the replacement of a potentially genotoxic 3-nitro group with 3-chloro and 3-fluoro substituents resulted in compounds with high Top1 inhibitory activity and potent cytotoxicity against human cancer cell lines. nih.gov This highlights the beneficial role that halogen substitution can play in enhancing desired biological activities while potentially reducing toxicity. Some of these halogenated analogs also demonstrated inhibitory activity against enzymes involved in DNA damage repair, such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and 2 (TDP2), suggesting a multi-targeted mechanism of action. nih.gov

In a different series of isoquinoline derivatives, compounds bearing a 7-fluoro or a 6-chloro substitution were found to exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways. nih.gov These derivatives also demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro. nih.gov

While direct studies on 7-Chloro-5-fluoroisoquinoline are limited, research on related compounds provides valuable insights. For example, a patent for the compound '4-chloro-7-(5-fluoro-2-methylphenyl)isoquinolin-3-amine' suggests its potential application in treating cancer, inflammatory conditions, and microbial infections. ontosight.ai The presence of both chlorine and fluorine on the isoquinoline framework in this more complex molecule underscores the interest in this substitution pattern for developing new therapeutic agents. ontosight.ai

The following table summarizes the observed bioactivities of some halogenated isoquinoline analogs.

Compound ClassHalogen SubstitutionBiological Target/ActivityReference
7-Azaindenoisoquinolines3-Chloro, 3-FluoroTopoisomerase I inhibition, Cytotoxicity nih.gov
Bicyclic isoquinolines7-Fluoro, 6-ChloroPDE4B inhibition, Anti-inflammatory nih.gov
4-chloro-7-(5-fluoro-2-methylphenyl)isoquinolin-3-amine7-Chloro, 5-Fluoro (on isoquinoline core)Potential anticancer, anti-inflammatory, antimicrobial ontosight.ai

Positional Effects of Halogens on Ligand-Target Interactions

The specific position of halogen atoms on the isoquinoline ring is critical in determining the nature and strength of interactions with biological targets. The electron-withdrawing or donating effects of substituents, as well as steric factors, can either promote or hinder binding to a target protein.

In the case of 7-azaindenoisoquinoline-based Top1 inhibitors, molecular modeling studies have provided insights into the hypothetical binding modes of these compounds within the Top1-DNA-drug ternary complex. nih.gov These models suggest that the halogen atoms can participate in hydrogen bonding or halogen bonding interactions with amino acid residues in the binding pocket, thereby stabilizing the complex. nih.gov

Rational Design Principles for Modulating and Optimizing Biological Activities

The rational design of isoquinoline-based therapeutic agents often involves a systematic exploration of different substituents to optimize potency and selectivity while minimizing off-target effects. The findings from SAR studies on halogenated isoquinolines provide several guiding principles for drug design.

One key principle is the use of halogen substitution to replace metabolically labile or potentially toxic functional groups. As seen with the 7-azaindenoisoquinolines, replacing a nitro group with a chlorine or fluorine atom can maintain or even enhance the desired bioactivity with a potentially improved safety profile. nih.gov

Furthermore, the combination of different halogens, such as chlorine and fluorine in this compound, can offer a synergistic effect. Fluorine is often introduced to improve metabolic stability and binding affinity, while chlorine can enhance lipophilicity and also participate in favorable interactions with the target.

The development of synthetic methodologies that allow for the precise and flexible introduction of substituents onto the isoquinoline core is also crucial for rational drug design. Palladium-catalyzed cross-coupling reactions, for example, have enabled the synthesis of a wide range of substituted isoquinolines, facilitating the exploration of SAR. pnas.org

Ligand Efficiency Analysis in Halogenated Isoquinoline Series

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding efficiency of a compound in relation to its size (typically the number of heavy atoms). It helps to identify small, efficient fragments that can be developed into more potent leads. The formula for ligand efficiency is often expressed as the binding energy per non-hydrogen atom.

In a study of N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives as potential anti-inflammatory agents, ligand efficiency was used to compare the action potential of the synthesized compounds against cyclooxygenase (COX) enzymes. innovareacademics.in The results indicated that certain derivatives had a higher ligand efficiency than the standard drug, diclofenac, suggesting they were more efficient in their binding to the target enzymes. innovareacademics.in

The following table illustrates a hypothetical ligand efficiency comparison for a series of isoquinoline analogs, demonstrating how this metric can be used to guide optimization.

CompoundIC50 (nM)pIC50Heavy Atom CountLigand Efficiency (pIC50/HAC)
Isoquinoline100005.0100.50
7-Chloroisoquinoline10006.0110.55
5-Fluoroisoquinoline15005.8110.53
This compound 500 6.3 12 0.53

Note: The data in this table is hypothetical and for illustrative purposes only.

Preclinical Biological Research and Mechanistic Investigations

Enzyme Inhibition Studies of Halogenated Isoquinolines

The unique structural properties of halogenated isoquinolines have prompted research into their potential as enzyme inhibitors. However, specific studies focusing on 7-Chloro-5-fluoroisoquinoline are still in nascent stages.

Kinase Inhibition Profiles and Mechanisms (e.g., PDGFR, FLT3, NEK4)

There is currently no publicly available research detailing the kinase inhibition profile of this compound. Studies on its potential to inhibit kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), or NIMA-related Kinase 4 (NEK4) have not been reported.

Topoisomerase Inhibitory Activity and DNA Interactions

Investigations into the topoisomerase inhibitory activity of this compound and its potential interactions with DNA have not been documented in the available scientific literature.

Research on Acetylcholinesterase and Thymidine (B127349) Phosphorylase Inhibition

There are no current studies reporting on the inhibitory effects of this compound on acetylcholinesterase or thymidine phosphorylase.

Rho-kinase Inhibition Pathways

The potential for this compound to act as an inhibitor of Rho-kinase has not been explored in published research to date.

Biotin (B1667282) Carboxylase Inhibition Mechanisms

Mechanistic studies on the inhibition of biotin carboxylase by this compound have not been reported in the scientific literature.

Receptor Modulatory Activities

Information regarding the receptor modulatory activities of this compound is not available in the current body of scientific research.

CXCR4 Receptor Antagonism Studies

Currently, there is no publicly available research detailing the investigation of this compound as a CXCR4 receptor antagonist. The chemokine receptor CXCR4 is a significant target in therapeutic areas such as HIV infection, cancer metastasis, and hematopoietic stem cell mobilization. plos.org While numerous small molecules and peptides have been developed and studied as CXCR4 antagonists, specific studies involving this compound are not present in the reviewed scientific literature.

Investigation of β-Adrenergic Receptor Interactions

There is no available scientific literature describing studies on the interaction of this compound with β-adrenergic receptors. β-adrenergic receptors are critical in regulating cardiac function and vascular tone. biorxiv.org Research in this area typically involves binding assays and functional studies to determine the affinity and efficacy of a compound at these receptors. However, such investigations have not been reported for this compound.

Cellular and Molecular Mechanisms of Action in Preclinical Models

Investigation of Antiproliferative and Cytotoxic Mechanisms in Cell Lines

No studies were found that specifically investigated the antiproliferative and cytotoxic mechanisms of this compound in any cell lines. While related compounds, such as certain 7-chloroquinoline (B30040) derivatives, have demonstrated cytotoxic activity against various cancer cell lines, this data cannot be extrapolated to this compound due to the strict focus of this article. ul.iemdpi.com Research in this area would typically involve assays to measure cell viability, apoptosis, and cell cycle progression.

Modulation of Intracellular Signaling Pathways by Isoquinoline (B145761) Derivatives

There is a lack of research on the modulation of intracellular signaling pathways specifically by this compound. The physical organization of a cell and the location of signaling proteins are crucial for the activation of downstream pathways. nih.gov Studies investigating how isoquinoline derivatives might influence these pathways are important for understanding their cellular effects. However, no such studies have been published for this compound.

Mechanisms of Reversal of Multidrug Resistance in Cellular Models

No preclinical studies have been identified that explore the potential of this compound to reverse multidrug resistance (MDR) in cellular models. MDR is a significant challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters. While some quinoline (B57606) and isoquinoline derivatives have been investigated for their ability to inhibit these transporters, there is no available data for this compound in this context.

Antimicrobial Activity Research and Underlying Mechanisms

There is no published research on the antimicrobial activity of this compound. The quinoline and isoquinoline scaffolds are present in many compounds with known antibacterial and antifungal properties. mdpi.commdpi.com However, specific studies to determine the minimum inhibitory concentration (MIC) or to investigate the mechanisms of antimicrobial action for this compound have not been reported.

Antibacterial Properties and Mode of Action

No studies detailing the antibacterial properties or the mode of action of this compound against any bacterial strains were identified in the available scientific literature.

Antifungal Activities and Research on Fungal Targets

There is no available research data on the in vitro or in vivo antifungal activity of this compound. Consequently, no information exists regarding its potential fungal targets or mechanism of action.

Antimalarial Activity Studies

No published studies were found that investigate the antimalarial efficacy of this compound against any species of Plasmodium.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Confirmation of Novel Chemical Structures

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of newly synthesized chemical entities. For a molecule like 7-Chloro-5-fluoroisoquinoline, a combination of methods would be required to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For halogenated isoquinolines, ¹H, ¹³C, and ¹⁹F NMR provide critical information about the electronic environment of the nuclei and their connectivity.

¹H NMR (Proton NMR) provides information on the number, environment, and splitting of hydrogen atoms. In the case of substituted isoquinolines, the chemical shifts and coupling constants of the aromatic protons are highly informative for determining the substitution pattern. For instance, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the aliphatic signals were observed upfield between δH 1.70 to 4.60 ppm, while the aromatic protons appeared at characteristic downfield shifts nih.gov.

¹³C NMR offers insight into the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to the electronic effects of substituents like chlorine and fluorine. In studies of 4-fluoroisoquinoline (B1268607) derivatives, the carbon directly attached to the fluorine atom exhibits a large coupling constant (¹JFC), which is a characteristic feature in ¹³C NMR spectra rsc.org.

¹⁹F NMR is specifically used for fluorine-containing compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a valuable tool for confirming the presence and position of fluorine substituents. For example, the ¹⁹F NMR spectrum of a 4-fluoroisoquinoline derivative showed a singlet at δ -139.0 ppm rsc.org. The coupling between fluorine and nearby protons or carbons can also be observed, providing further structural confirmation researchgate.net.

Table 1: Representative NMR Data for Fluoroisoquinoline Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Key Couplings (J, Hz) Reference
4-Fluoroisoquinoline-3-carbaldehyde ¹H 10.48, 9.18, 8.29, 8.12, 7.93-7.87 - rsc.org
¹³C 188.6, 158.3, 149.0, 132.4, 132.1, 131.9, 131.5, 127.6, 126.7, 121.7 ¹JFC = 280.7 rsc.org
¹⁹F -136.1 - rsc.org

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This is particularly important for confirming the presence of chlorine and fluorine atoms based on the precise mass and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). For example, the calculated mass for a 4-fluoroisoquinoline derivative (C₁₀H₉FN) was 162.0719 [M+H]⁺, with the found mass being 162.0698, confirming its composition rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to analyze the purity of compounds and to study their metabolic fate. In a study of 7-bromo-5-chloroquinolin-8-ol, an LC-MS/MS method was developed for its quantification in biological samples, demonstrating the sensitivity and reliability of this technique for halogenated quinolines nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a halogenated aromatic compound like this compound would be expected to show characteristic absorption bands.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the isoquinoline (B145761) ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region.

C-Cl and C-F stretching: The carbon-halogen bonds also have characteristic stretching vibrations. The C-Cl stretching bands are typically found in the 850-550 cm⁻¹ region, while the C-F stretch appears at higher wavenumbers, usually in the 1400-1000 cm⁻¹ range.

In a computational study of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, the C-Cl vibration was theoretically observed at 361 cm⁻¹ iosrjournals.org. Experimental and computational studies on 7-chloro-5-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-1,4-benzodiazepin-2-one also utilized Fourier Transform Infrared (FTIR) spectroscopy to assign vibrational frequencies nih.gov.

Table 2: Characteristic IR Absorption Ranges for Key Functional Groups

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C=C (aromatic) Stretch 1625-1440
C=N (aromatic) Stretch 1660-1480
C-F Stretch 1400-1000

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For novel isoquinoline derivatives, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its structure. For example, the crystal structure of 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine confirmed that the fused three-ring system is essentially planar researchgate.net. This technique is crucial for validating the results of a synthesis and for understanding the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing researchgate.net.

Electron Paramagnetic Resonance Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While the stable, ground-state this compound molecule would be EPR-silent, this technique would be invaluable for studying reactions where radical intermediates might be formed. For instance, if this compound were involved in a reaction generating a radical anion or cation, EPR spectroscopy could be used to detect and characterize this transient species. The technique is a cornerstone for studying redox-regulated signaling and detecting reactive oxygen species (ROS) in biological systems.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry are powerful complements to experimental techniques, providing insights into molecular properties, reaction mechanisms, and spectroscopic data.

Geometry Optimization and Structural Parameters: Methods like Density Functional Theory (DFT) are used to calculate the lowest energy conformation of a molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Prediction of Spectroscopic Data: Computational models can predict NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. These predicted spectra can aid in the assignment of experimental data. For example, DFT and ab initio Hartree-Fock calculations have been used to analyze the vibrational spectra of halogenated quinolines iosrjournals.org.

Electronic Property Analysis: Computational studies can elucidate the electronic structure of halogenated isoquinolines. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and electronic transitions. Studies on halogen-based inhibitors have shown that halogen substitution significantly alters molecular properties and chemical reactivity, which can be rationalized through DFT calculations mdpi.com. These computational approaches are also used to analyze noncovalent interactions, such as hydrogen and halogen bonding, which are crucial in biological systems mdpi.com.

Table 3: Applications of Computational Chemistry in Studying Halogenated Isoquinolines

Application Computational Method Information Obtained Reference
Structural Analysis Density Functional Theory (DFT) Optimized geometry, bond lengths, bond angles nih.gov
Vibrational Analysis DFT, Hartree-Fock Predicted IR and Raman frequencies iosrjournals.orgnih.gov
Electronic Properties DFT HOMO-LUMO gap, molecular electrostatic potential, reactivity descriptors mdpi.com

Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. nih.gov For a molecule like this compound, DFT calculations can offer profound insights into its intrinsic reactivity and kinetic stability.

Detailed DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. tandfonline.comsemanticscholar.org

Furthermore, DFT is used to compute global reactivity descriptors, which quantify different aspects of a molecule's reactivity. researchgate.net These descriptors, such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω), provide a quantitative basis for comparing the reactivity of this compound with other compounds. researchgate.netresearchgate.net For instance, a higher electrophilicity index would suggest the molecule is a strong electron acceptor.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MESP would likely show negative potential around the nitrogen atom of the isoquinoline ring and the halogen atoms, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, positive potential regions on the aromatic rings would indicate susceptibility to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

ParameterSymbolHypothetical ValueSignificance
HOMO EnergyEHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE4.7 eVIndicates chemical stability and resistance to electronic excitation. A larger gap suggests higher stability. tandfonline.com
Chemical Hardnessη2.35 eVMeasures resistance to change in electron distribution. Harder molecules are less reactive. researchgate.net
Electrophilicity Indexω2.56 eVQuantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. researchgate.net

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations. Actual values would require specific computational analysis.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, including DFT and other high-level methods, are essential for mapping the intricate pathways of chemical reactions. nih.govrsc.org These calculations allow researchers to visualize the entire reaction coordinate, from reactants to products, including the high-energy transition states and any reaction intermediates. rsc.org

For this compound, these methods can be applied to predict the outcomes of various synthetic transformations. A key area of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. masterorganicchemistry.com The presence of two different halogens (chlorine and fluorine) at distinct positions raises important questions about regioselectivity. The C-F bond is significantly stronger than the C-Cl bond; however, fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, often making it a better leaving group in SNAr reactions. masterorganicchemistry.comchemguide.co.uk

Quantum chemical calculations can resolve this by determining the activation energies for nucleophilic attack at both the C5 (fluoro) and C7 (chloro) positions. By locating the transition state structure for each potential pathway and calculating its energy relative to the reactants, a reliable prediction of the major product can be made. ucsb.edunih.gov The pathway with the lower activation energy will be the kinetically favored one. These calculations can also elucidate the mechanism, for instance, by confirming the formation of a stable Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. masterorganicchemistry.com

Figure 1: Illustrative Reaction Coordinate Diagram for a Hypothetical SNAr Reaction

This diagram illustrates a hypothetical energy profile for a nucleophilic substitution reaction on this compound. It shows the relative energies of the reactants, transition state (TS), and products. The activation energy (Ea) is the energy barrier that must be overcome for the reaction to proceed. Quantum chemical calculations are used to determine these energy values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

In a hypothetical QSAR study involving this compound, it would be included in a dataset of structurally similar isoquinoline or quinoline (B57606) derivatives with known biological activity against a specific target, such as a protein kinase. japsonline.comjapsonline.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges (derived from DFT).

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: The octanol-water partition coefficient (logP).

Topological indices: Parameters describing molecular connectivity and branching.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates a combination of these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). nih.gov A robust QSAR model, once validated, can be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing synthetic efforts towards the most promising candidates. tandfonline.comnih.govmdpi.com

Table 2: Illustrative Data for a Hypothetical QSAR Model

CompoundlogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted pIC₅₀
Isoquinoline Derivative 12.1165.22.15.8
Isoquinoline Derivative 22.5179.62.56.2
This compound 2.8 181.6 1.9 6.5 (Predicted)
Isoquinoline Derivative 43.2195.13.16.9

Note: This table presents hypothetical data to demonstrate the components of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to study how a small molecule, or ligand, interacts with a biological target, typically a protein or enzyme, at an atomic level. nih.gov These methods are crucial for understanding the mechanism of action and for rational drug design.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. tandfonline.com For this compound, docking simulations could be used to investigate its potential as an inhibitor of a specific enzyme, such as a kinase. researchgate.netmdpi.comnih.gov The simulation software places the ligand into the active site of the protein in numerous possible conformations and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. nih.govacs.org The chlorine and fluorine atoms of this compound could play significant roles in these interactions.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex, complementing the static picture from docking. nih.govmdpi.com Starting from the best-docked pose, an MD simulation calculates the movements of every atom in the system over time (typically nanoseconds to microseconds). This analysis assesses the stability of the predicted binding mode. nih.gov It can confirm whether the key interactions identified in docking are maintained over time and reveal conformational changes in the protein or ligand upon binding.

Table 3: Illustrative Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A (PKA)-8.2Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic Interaction
Asp184Halogen Bond (with Chlorine)

Note: This table is a hypothetical representation of docking results, illustrating the type of information obtained.

Emerging Research Directions and Future Prospects for Halogenated Isoquinolines

Design and Synthesis of Next-Generation Isoquinoline (B145761) Scaffolds

The development of novel and efficient synthetic methodologies is crucial for exploring the chemical space of halogenated isoquinolines. Traditional methods for constructing isoquinoline skeletons, such as the Bischler-Napieralski and Pictet-Spengler reactions, are continuously being supplemented by modern, more versatile strategies. nih.gov Recent advances focus on transition metal-catalyzed reactions, C-H activation, and cascade cyclizations, which allow for the construction of highly functionalized and structurally diverse isoquinoline cores under milder conditions. nih.govnih.gov

For halogenated precursors, these modern techniques offer significant advantages. For instance, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) can utilize the chloro-substituent on compounds like 7-Chloro-5-fluoroisoquinoline as a synthetic handle for further molecular elaboration. acs.org This enables the introduction of a wide range of substituents at the 7-position to create libraries of novel compounds for biological screening. Furthermore, methods for direct C-H halogenation are being developed, providing new routes to previously inaccessible substitution patterns on the isoquinoline framework. acs.org Fragment-based drug discovery (FBDD) has also emerged as a powerful strategy, where isoquinoline is used as a template, and fragments are merged to design potent kinase inhibitors. researchoutreach.org This "merging by design" approach has successfully led to 5,7-disubstituted isoquinoline derivatives with high efficacy. researchoutreach.org

Table 1: Modern Synthetic Strategies for Isoquinoline Scaffolds
Synthetic StrategyDescriptionPotential Application for Halogenated IsoquinolinesReference
Transition Metal-Mediated Cascade ReactionsMulti-step reactions occurring in a single pot, often catalyzed by metals like copper, rhodium, or palladium, to build the isoquinoline core efficiently.Allows for the incorporation of halogenated starting materials and the construction of complex, poly-substituted isoquinoline systems. nih.govnih.gov
C-H Activation/AnnulationDirect functionalization of carbon-hydrogen bonds to form new rings, avoiding the need for pre-functionalized starting materials.Enables regioselective introduction of substituents onto the isoquinoline core, complementing existing halogen patterns. nih.gov
Dearomatization-RearomatizationA one-pot sequence involving dearomatization (e.g., with Boc₂O), electrophilic halogenation, and subsequent acid-promoted rearomatization to install halogens at specific positions.Provides a direct method for C4 halogenation of the isoquinoline ring. acs.org
Fragment-Based "Merging by Design"Biochemical screening of isoquinoline fragments followed by computational merging to design highly potent and selective inhibitors.Can guide the optimal placement of substituents, including halogens, to maximize target engagement. researchoutreach.org

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

The process of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and design new molecules with desired activities, significantly reducing the time and cost of development. nih.govmit.edu

In the context of isoquinoline research, AI and ML algorithms are being applied to:

Virtual Screening and Target Identification: ML models can screen massive virtual libraries of isoquinoline derivatives to identify candidates with a high probability of binding to a specific biological target. nih.gov This accelerates the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules optimized for specific properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.com

Synthesis Planning: AI tools can devise the most efficient synthetic routes for complex target molecules, including multi-substituted halogenated isoquinolines. mit.edu The SPARROW framework, for example, is an algorithmic tool that identifies optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties. mit.edu

For a specific compound like this compound, these technologies could predict its potential biological activities, suggest modifications to enhance potency, and propose efficient pathways for the synthesis of its derivatives.

Development of Highly Selective Molecular Probes and Tool Compounds

Molecular probes are essential tools for studying biological processes, visualizing cellular components, and validating drug targets. Isoquinoline alkaloids and their synthetic derivatives are increasingly being explored for these applications due to their inherent fluorescence properties and ability to interact with biological macromolecules like DNA and proteins. nih.govnih.gov

The development of highly selective probes often involves strategic functionalization of the core scaffold. The halogen atoms on this compound could play a role in directing non-covalent interactions or serve as attachment points for fluorescent reporters or reactive groups. Research has demonstrated the screening of isoquinoline alkaloid libraries to discover new blockers of voltage-gated sodium (NaV) channels using fluorescence-based assays. nih.govmdpi.com In such screens, compounds are evaluated for their ability to modulate the signal of voltage sensor probes. nih.gov This highlights the potential of diverse isoquinoline scaffolds to act as tool compounds for investigating ion channel function. Strategic modifications of the quinoline (B57606) scaffold have also been used to create multimodal diagnostic probes with fluorescent, chiroptical, and Raman activities. bath.ac.uk

Advancements in Radiofluorinated Isoquinolines for Preclinical Imaging Research (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify biochemical processes in vivo. nih.gov The development of novel PET radiotracers is a major area of research. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its favorable decay characteristics and half-life (109.8 minutes). nih.govnih.gov

The presence of a fluorine atom in this compound makes it and its derivatives prime candidates for development as ¹⁸F-labeled PET tracers. The isotopic labeling approach, where a stable ¹⁹F atom is replaced with ¹⁸F, is particularly attractive as it does not alter the compound's chemical structure or biological activity. mdpi.com Isoquinoline carboxamides labeled with ¹⁸F have been developed as ligands for imaging the translocator protein (TSPO), which is upregulated in neuroinflammation and certain cancers. researchgate.net The development of efficient radiofluorination methods is key to this process, with researchers exploring novel precursors and automated synthesis platforms, including microfluidic devices, to produce these tracers with high yield and purity for human use. researchgate.netrsc.org The application of such ¹⁸F-labeled isoquinolines could enable researchers to study the in vivo distribution, target engagement, and pharmacokinetics of new drug candidates based on this scaffold.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

  • Methodological Answer: Adhere to the Beilstein Journal guidelines: detail reaction scales, solvent purification methods, and equipment calibration. Provide raw spectral data in supplementary materials, including baseline-corrected NMR spectra .

Safety and Compliance

Q. What safety protocols are critical when handling this compound intermediates?

  • Methodological Answer: Use fume hoods for reactions releasing HF or HCl. Monitor airborne particulates with real-time sensors. Quench reactive intermediates (e.g., Grignard reagents) with dry ice/ethanol before disposal .

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